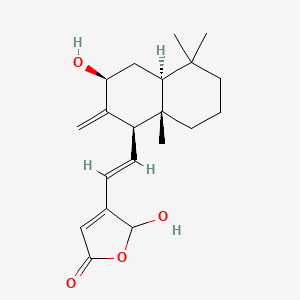

Hedyforrestin C

説明

Hedyforrestin C is a labdane-type diterpene first isolated from Hedychium forrestii and later identified in other Hedychium species, including H. longipetalum and H. coronarium . Structurally, it belongs to the labdane family, characterized by a bicyclic carbon skeleton with a geminal dimethyl group at C-10 and a methyl group at C-2. Key functional groups in Hedyforrestin C include a hydroxyl group at C-7 and a lactone ring at C-15/C-16, which are critical for its bioactivity . Its molecular formula is C₂₀H₂₈O₄, and its stereochemistry has been confirmed via 2D-NMR and X-ray crystallography .

Hedyforrestin C exhibits anti-inflammatory and cytotoxic properties. It inhibits nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW 264.7 macrophages (IC₅₀ = 7.50 µg/mL) and demonstrates moderate cytotoxicity against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and HeLa (cervical carcinoma) (IC₅₀ = 7.29–14.83 µg/mL) .

特性

分子式 |

C20H28O4 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC名 |

3-[(E)-2-[(1R,3S,4aS,8aS)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C20H28O4/c1-12-14(7-6-13-10-17(22)24-18(13)23)20(4)9-5-8-19(2,3)16(20)11-15(12)21/h6-7,10,14-16,18,21,23H,1,5,8-9,11H2,2-4H3/b7-6+/t14-,15-,16-,18?,20+/m0/s1 |

InChIキー |

GHNHHZAECXQMOM-CJWWZTTKSA-N |

異性体SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)O)(C)C |

正規SMILES |

CC1(CCCC2(C1CC(C(=C)C2C=CC3=CC(=O)OC3O)O)C)C |

同義語 |

hedyforrestin C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Labdane diterpenes from Hedychium species share structural motifs but differ in substituents, stereochemistry, and bioactivity. Below is a detailed comparison of Hedyforrestin C with structurally or functionally related compounds:

Structural Analogues

Key Structural-Activity Relationships (SAR):

- Lactone Ring : The presence of a lactone ring (e.g., in Villosin, Hedyforrestin C, Coronarin D) enhances cytotoxicity, as seen in Villosin's potent activity (IC₅₀ = 0.40 µM) .

- Hydroxyl Groups : A hydroxyl at C-7 (Hedyforrestin C) improves anti-inflammatory activity compared to Hedyforrestin B, which lacks this group .

- Carbonyl Groups : A C-6 carbonyl (Yunnancoronarin A) correlates with stronger cytotoxicity than Hedyforrestin C .

Functional Analogues

Key Findings:

- Hedyforrestin C shows lower cytotoxicity than Villosin but higher selectivity than ellipticine .

Q & A

Q. What experimental methods are recommended for identifying and characterizing Hedyforrestin C in plant extracts?

- Methodological Answer : Use a combination of chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural elucidation. Compare retention times and spectral data with published reference values to confirm identity. For purity assessment, employ high-resolution mass spectrometry (HRMS) and elemental analysis. Include negative controls (e.g., solvent blanks) to rule out contamination .

Q. How can researchers optimize cytotoxicity assays for evaluating Hedyforrestin C in vitro?

- Methodological Answer : Use the Sulforhodamine B (SRB) assay, as validated in KB cell lines for Hedyforrestin C (IC50 = 27.74 μM) . Standardize cell culture conditions (e.g., passage number, seeding density) and include positive controls (e.g., doxorubicin) for assay validation. Perform dose-response curves with triplicate technical replicates and statistical analysis (e.g., nonlinear regression for IC50 calculation) .

Q. What criteria should guide the selection of plant sources for isolating Hedyforrestin C?

- Methodological Answer : Prioritize species within the Zingiberaceae family, as Hedyforrestin C is a labdane diterpenoid commonly isolated from this taxon. Conduct phytochemical screening (e.g., Dragendorff’s test for alkaloids, Liebermann-Burchard test for terpenoids) to identify high-yield candidates. Cross-reference ethnobotanical databases to select species with documented cytotoxic activity .

Advanced Research Questions

Q. How can contradictory bioactivity data for Hedyforrestin C across studies be systematically addressed?

- Methodological Answer : Perform a meta-analysis of published IC50 values, accounting for variables such as cell line specificity (e.g., KB vs. HeLa), assay protocols, and compound purity. Use statistical tools (e.g., ANOVA, effect size calculations) to identify outliers and assess heterogeneity. Replicate conflicting experiments under standardized conditions to isolate methodological discrepancies .

Q. What strategies are effective for elucidating the mechanism of action of Hedyforrestin C at the molecular level?

- Methodological Answer : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cells. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing. For pathway analysis, use tools like KEGG or Gene Ontology. Combine with molecular docking studies to predict interactions with apoptosis-related proteins (e.g., Bcl-2, caspases) .

Q. How can structural modifications of Hedyforrestin C enhance its bioactivity while minimizing toxicity?

- Methodological Answer : Design derivatives targeting functional groups (e.g., hydroxyl, carbonyl) for semi-synthetic modification. Assess SAR (structure-activity relationship) using in silico tools (e.g., molecular dynamics simulations) and validate in vitro. Prioritize derivatives with improved selectivity indices (IC50 ratio between cancerous vs. normal cell lines) .

Q. What experimental frameworks are suitable for studying synergistic effects of Hedyforrestin C with other anticancer agents?

- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test Hedyforrestin C with standard chemotherapeutics (e.g., paclitaxel, cisplatin) at fixed molar ratios. Calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate findings in 3D tumor spheroid models to mimic in vivo conditions .

Data Reporting and Reproducibility

Q. What guidelines should be followed when reporting Hedyforrestin C research to ensure reproducibility?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s standards:

- Provide full experimental details (extraction solvents, column chromatography parameters) in Supporting Information.

- For new compounds, include HRMS, NMR spectra, and crystallographic data (if available).

- Use standardized units for bioactivity data (e.g., μM for IC50) and disclose purity levels (≥95% by HPLC) .

Q. How can researchers mitigate bias when interpreting Hedyforrestin C’s therapeutic potential?

- Methodological Answer : Implement blinding in cytotoxicity assays and randomize sample processing order. Use independent replication by a second lab. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and avoid overinterpretation of preliminary data .

Literature and Collaboration

Q. What systematic review strategies are recommended for consolidating fragmented data on Hedyforrestin C?

- Methodological Answer : Follow PRISMA guidelines for literature screening. Use keywords (e.g., "Hedyforrestin C," "Zingiberaceae," "labdane diterpenoid") across databases (PubMed, SciFinder). Extract data into a matrix covering sources, bioactivity, and methodologies. Resolve discrepancies via consensus panels or expert consultation .

Q. How should researchers approach data-sharing requests for Hedyforrestin C studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。